4-Bromo-2-fluorothiobenzamide
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Overview
Description
4-Bromo-2-fluorothiobenzamide is a heterocyclic organic compound with the molecular formula C₇H₅BrFNS and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzamide core. It is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothiobenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide in the presence of a base, followed by oxidation to form the desired thiobenzamide . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiobenzamide group can be oxidized to form sulfonamides or reduced to form thiols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfonamides.
Reduction: Formation of thiols.
Scientific Research Applications
4-Bromo-2-fluorothiobenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic applications, particularly in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation . Detailed studies on its exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzamide
- 4-Fluorothiobenzamide
- 2-Bromo-4-fluorobenzamide
Comparison: 4-Bromo-2-fluorothiobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The thiobenzamide group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-bromo-2-fluorobenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDSJPDFKJKCCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287858 |
Source
|
Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883230-66-8 |
Source
|
Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883230-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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